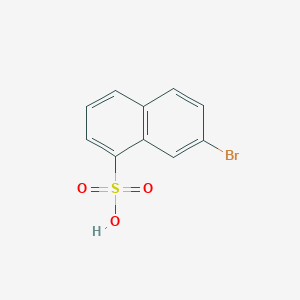![molecular formula C20H40Cl3N3O4 B15345822 4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride CAS No. 23462-14-8](/img/structure/B15345822.png)
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a diazabicyclo nonane ring system, a benzyl group, and a morpholine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-benzyl-3,9-diazabicyclo[331]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group or the morpholine moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride involves its interaction with specific molecular targets. The diazabicyclo nonane ring system and the morpholine moiety are believed to play crucial roles in its binding to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
3,7-diazabicyclo[4.3.0]nonan-8-ones: These compounds share a similar diazabicyclo nonane core but differ in the functional groups attached.
Benzyl-substituted morpholines: These compounds have a benzyl group and a morpholine moiety but lack the diazabicyclo nonane ring system.
Uniqueness
The uniqueness of 4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride lies in its combination of structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
23462-14-8 |
|---|---|
分子式 |
C20H40Cl3N3O4 |
分子量 |
492.9 g/mol |
IUPAC名 |
4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride |
InChI |
InChI=1S/C20H31N3O.3ClH.3H2O/c1-2-5-18(6-3-1)15-22-16-19-7-4-8-20(17-22)23(19)10-9-21-11-13-24-14-12-21;;;;;;/h1-3,5-6,19-20H,4,7-17H2;3*1H;3*1H2 |
InChIキー |
PTGXLHGHQPXKGN-UHFFFAOYSA-N |
正規SMILES |
C1CC2CN(CC(C1)N2CCN3CCOCC3)CC4=CC=CC=C4.O.O.O.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


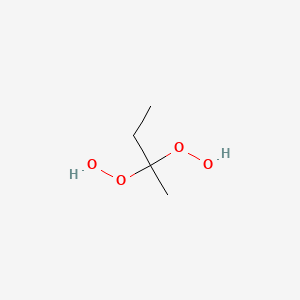
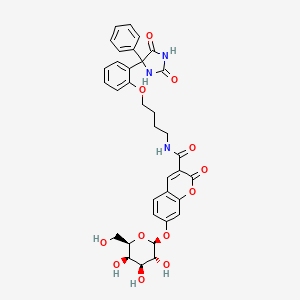
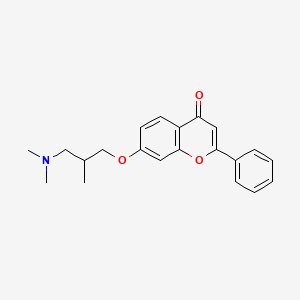


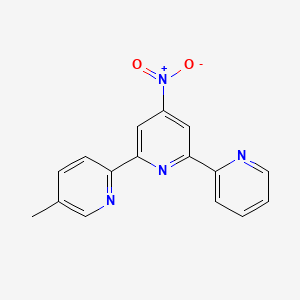
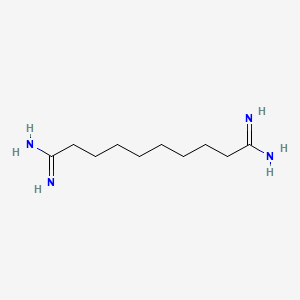
-, (T-4)-](/img/structure/B15345775.png)
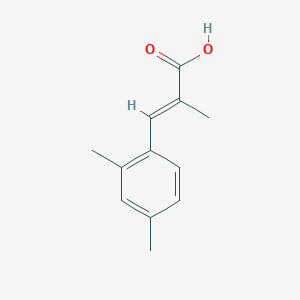
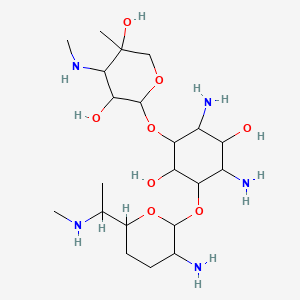
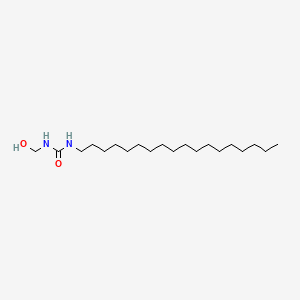
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

